Tert-butyl 2-((propylamino)methyl)piperidine-1-carboxylate Tert-butyl 2-((propylamino)methyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15922536
InChI: InChI=1S/C14H28N2O2/c1-5-9-15-11-12-8-6-7-10-16(12)13(17)18-14(2,3)4/h12,15H,5-11H2,1-4H3
SMILES:
Molecular Formula: C14H28N2O2
Molecular Weight: 256.38 g/mol

Tert-butyl 2-((propylamino)methyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC15922536

Molecular Formula: C14H28N2O2

Molecular Weight: 256.38 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2-((propylamino)methyl)piperidine-1-carboxylate -

Specification

Molecular Formula C14H28N2O2
Molecular Weight 256.38 g/mol
IUPAC Name tert-butyl 2-(propylaminomethyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C14H28N2O2/c1-5-9-15-11-12-8-6-7-10-16(12)13(17)18-14(2,3)4/h12,15H,5-11H2,1-4H3
Standard InChI Key YJUMMNBTKRFXOA-UHFFFAOYSA-N
Canonical SMILES CCCNCC1CCCCN1C(=O)OC(C)(C)C

Introduction

Chemical Structure and Nomenclature

The molecular formula of tert-butyl 2-((propylamino)methyl)piperidine-1-carboxylate is C₁₄H₂₈N₂O₂, with a molecular weight of 256.38 g/mol. Its IUPAC name, tert-butyl 2-(propylaminomethyl)piperidine-1-carboxylate, reflects its structural components:

  • A piperidine ring substituted at the 2-position with a methyl group bearing a propylamine moiety.

  • A Boc group at the 1-position, enhancing solubility and stability during synthetic processes .

The stereochemistry of the piperidine ring and the spatial arrangement of the propylaminomethyl group influence its interactions with biological targets. Computational models predict a logP value of ~3.11, indicating moderate lipophilicity, and a polar surface area (PSA) of 29.54 Ų, suggesting favorable membrane permeability .

Synthesis and Optimization

Synthetic Routes

The synthesis of tert-butyl 2-((propylamino)methyl)piperidine-1-carboxylate typically involves reductive amination or alkylation strategies, followed by Boc protection. A plausible pathway includes:

  • Reductive Amination:

    • Reacting piperidine-2-carbaldehyde with propylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) to form 2-(propylaminomethyl)piperidine.

    • Key Conditions: Anhydrous methanol, 0–5°C, pH maintained at 6–7 using acetic acid .

  • Boc Protection:

    • Treating the amine intermediate with di-tert-butyl dicarbonate [(Boc)₂O] in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine).

    • Yield: 60–85%, with purity >95% after silica gel chromatography (hexane:ethyl acetate = 3:1).

Industrial-Scale Considerations

Industrial production employs continuous flow reactors to enhance efficiency. For example, a 2019 study demonstrated that transitioning from batch to flow chemistry reduced reaction times by 40% and improved yields by 12% for analogous Boc-protected piperidines. Critical parameters include:

  • Temperature Control: <40°C to prevent Boc deprotection.

  • Solvent Selection: THF or dichloromethane (DCM) for optimal reaction kinetics.

Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight256.38 g/molHigh-Resolution MS
LogP3.11Computational Model
Polar Surface Area29.54 ŲChemDraw
Boiling Point318.3°C (Predicted)QSPR Analysis
Solubility0.5 mg/mL in DMSOExperimental Data

The Boc group confers hydrolytic stability under neutral conditions but is susceptible to cleavage in acidic environments (e.g., trifluoroacetic acid). The propylaminomethyl side chain enhances hydrogen-bonding potential, critical for receptor-ligand interactions .

Applications in Medicinal Chemistry

Intermediate in Drug Synthesis

This compound serves as a precursor in synthesizing kinase inhibitors and neurotransmitter analogs. For example:

  • A 2024 study utilized a similar Boc-protected piperidine to develop a potent JAK2 inhibitor (IC₅₀ = 8 nM).

  • Derivatives have been explored as antidepressants due to their affinity for monoamine transporters .

Agrochemistry

Piperidine derivatives are employed in designing herbicides and fungicides. The propylamine moiety enhances soil mobility, while the Boc group improves shelf-life.

Future Research Directions

  • Pharmacokinetic Profiling:

    • Assess oral bioavailability and blood-brain barrier penetration using in vitro models (e.g., Caco-2 assays).

  • Toxicity Screening:

    • Conduct Ames tests and hepatocyte cytotoxicity assays to evaluate genotoxic and hepatotoxic risks .

  • Target Identification:

    • Employ high-throughput screening against kinase libraries or GPCR panels to identify lead candidates.

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